2-fluoroBenzenesulfonyl fluoride
Overview
Description
2-Fluorobenzenesulfonyl fluoride is a chemical compound with the empirical formula C6H4F2O2S . It is used in click chemistry reactions and has a molecular weight of 178.16 .
Synthesis Analysis
The synthesis of 2-fluorobenzenesulfonyl fluoride can be achieved by chlorine/fluorine exchange fluorination of a chlorobenzenesulfonyl fluoride with an alkali metal fluoride, in a aprotic polar solvent and at a temperature ranging from about 100° C. to about 240° C .Molecular Structure Analysis
The molecular structure of 2-fluorobenzenesulfonyl fluoride is represented by the SMILES string FC1=CC=CC=C1S(=O)(F)=O . The InChI key for this compound is ODVXTZVBPYPQLJ-UHFFFAOYSA-N .Chemical Reactions Analysis
The sulfonyl fluoride motif of 2-fluorobenzenesulfonyl fluoride can be used as a connector for the assembly of -SO2-linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complementary approach to using amides and phosphate groups as linkers .Physical And Chemical Properties Analysis
2-Fluorobenzenesulfonyl fluoride is a liquid at room temperature . It has a refractive index of n/D 1.476 and a density of 1.421 at 25 °C .Scientific Research Applications
1. Catalytic Applications
2-Fluorobenzenesulfonyl fluoride has potential applications in catalytic processes. For instance, manganese porphyrin complexes have been found effective in catalyzing alkyl fluorination by fluoride ion under mild conditions, demonstrating the feasibility of using fluorinated compounds like 2-fluorobenzenesulfonyl fluoride in selective fluorination of hydrocarbons (Liu et al., 2012).
2. Environmental and Biodegradation Studies
2-Fluorobenzenesulfonyl fluoride is used in environmental studies, particularly in the context of biodegradation. The biodegradation of difluorobenzenes, which are structurally similar to 2-fluorobenzenesulfonyl fluoride, was examined by testing their degradation capabilities, providing insights into the environmental impact and breakdown of such compounds (Moreira et al., 2009).
3. Bioconjugation in Biomedical Applications
In the field of bioconjugation, compounds like 4-fluorobenzenesulfonyl chloride, which share functional group similarities with 2-fluorobenzenesulfonyl fluoride, have been used to activate hydroxyl groups of polymeric carriers. This activation facilitates the covalent attachment of biologicals to solid supports, hinting at the potential of 2-fluorobenzenesulfonyl fluoride in similar applications (Chang et al., 1992).
4. Fluoride Ion Sensing and Complexation
The ability to sense and complex fluoride ions is another significant application. Studies on fluoride ion complexation and sensing using organoboron compounds provide a framework for understanding how 2-fluorobenzenesulfonyl fluoride might interact with fluoride ions, which is crucial in environmental monitoring and healthcare (Wade et al., 2010).
5. Synthesis of Novel Compounds
2-Fluorobenzenesulfonyl fluoride is used in the synthesis of various novel compounds, such as in the creation of acyl fluorides via photocatalytic fluorination of aldehydic C-H bonds. This method represents a unique approach to generating functionalized organic molecules (Meanwell et al., 2018).
6. Analytical Chemistry and Spectroscopy
The compound also finds applications in analytical chemistry and spectroscopy. NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes, which are structurally related to 2-fluorobenzenesulfonyl fluoride, have been conducted to understand the interaction of fluorinated compounds with enzymes (Dugad et al., 1989).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-fluorobenzenesulfonyl fluoride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVXTZVBPYPQLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoroBenzenesulfonyl fluoride | |
CAS RN |
52200-99-4 | |
Record name | 52200-99-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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